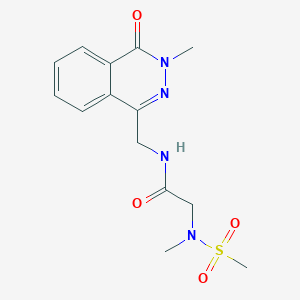
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C14H18N4O4S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurotransmitter Receptor Studies
Research into glutamate receptors, including NMDA receptors, highlights the compound's relevance in understanding excitatory neurotransmission within the central nervous system. The study by Horak et al. (2014) delves into the early biosynthetic pathway, transport, and plasma membrane localization of NMDA receptors, crucial for synaptic physiology and implicated in various neurological disorders. This research extends our comprehension of synaptic numbers and types of glutamate receptors, offering insights into the molecular mechanisms underlying synaptic transmission and potential therapeutic targets for psychiatric and neurological diseases Horak et al., 2014.
Antidepressant Research
The search for novel antidepressants has led to investigations into AMPA receptor agonists, with studies suggesting their potential in depression treatment. Yang et al. (2012) discuss the antidepressant effects of ketamine, an NMDA receptor antagonist, and posit AMPA agonists as promising alternatives with rapid onset times and minimal side effects. This research underscores the need for further exploration of AMPA receptor agonists in developing new antidepressant therapies Yang et al., 2012.
Advanced Oxidation Process Studies
The application of advanced oxidation processes (AOPs) for environmental remediation has garnered attention, with the compound playing a role in the degradation of persistent organic pollutants. Qutob et al. (2022) review the degradation of acetaminophen by AOPs, shedding light on the mechanisms, by-products, and biotoxicity of degradation pathways. This research is pivotal in enhancing AOP systems for environmental clean-up efforts Qutob et al., 2022.
Sulfonamide Research
The medicinal chemistry of sulfonamides, which shares a functional group similarity with the compound , has been extensively reviewed for its therapeutic potential. Carta et al. (2012) highlight the diversity of sulfonamide applications in medicine, ranging from diuretics to antiepileptics and antitumor agents. This comprehensive review of sulfonamides underscores the importance of this functional group in drug development, suggesting areas for future research Carta et al., 2012.
Propiedades
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-17(23(3,21)22)9-13(19)15-8-12-10-6-4-5-7-11(10)14(20)18(2)16-12/h4-7H,8-9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPSELGXUZBUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2627396.png)

![2-[(1,3-Thiazol-2-ylamino)methylidene]propanedinitrile](/img/structure/B2627398.png)
![N-(2-Hydroxyethyl)-N-methyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2627400.png)






![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2627414.png)

